(2Z,6E)-Farnesol
Overview
Description
(2Z,6E)-Farnesol is a naturally occurring sesquiterpene alcohol found in various essential oils, including citronella, neroli, cyclamen, and lemon grass. It is known for its pleasant floral aroma and is widely used in perfumery and cosmetics. Chemically, it is characterized by the presence of two double bonds in the Z and E configurations, respectively.
Scientific Research Applications
(2Z,6E)-Farnesol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its role in modulating the activity of certain enzymes and signaling pathways.
Medicine: It exhibits antimicrobial, anti-inflammatory, and anticancer properties, making it a potential candidate for drug development.
Industry: It is used in the formulation of perfumes, cosmetics, and as a flavoring agent in food products.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: (2Z,6E)-Farnesol can be synthesized through several methods. One common approach involves the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate, catalyzed by farnesyl diphosphate synthase. This enzyme-mediated reaction results in the formation of (2Z,6E)-farnesyl diphosphate, which can then be hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as essential oils. The extraction process includes steam distillation followed by purification through fractional distillation or chromatography. Advances in biotechnology have also enabled the microbial production of this compound using genetically engineered microorganisms .
Chemical Reactions Analysis
Types of Reactions: (2Z,6E)-Farnesol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form farnesal and farnesoic acid.
Reduction: Reduction of this compound can yield farnesane.
Substitution: It can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Acidic or basic catalysts are often used for esterification and etherification reactions.
Major Products:
Oxidation: Farnesal, farnesoic acid.
Reduction: Farnesane.
Substitution: Various esters and ethers depending on the substituents used.
Comparison with Similar Compounds
Geraniol: Another sesquiterpene alcohol with similar uses in perfumery and cosmetics.
Nerol: An isomer of geraniol with a similar floral aroma.
Citronellol: Known for its rose-like scent and used in similar applications.
Uniqueness of (2Z,6E)-Farnesol:
Double Bond Configuration: The unique (2Z,6E) configuration of its double bonds distinguishes it from other similar compounds.
Biological Activity: Its specific interactions with enzymes and signaling pathways give it unique biological properties, such as its potent antimicrobial and anticancer activities.
Properties
IUPAC Name |
(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDAMVZIKSXKFV-PVMFERMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCO)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\CO)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274196 | |
Record name | (2Z,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow to colourless liquid; mild, oily, floral aroma | |
Record name | Farnesol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, soluble (in ethanol) | |
Record name | Farnesol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.884-0.889 | |
Record name | Farnesol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3790-71-4 | |
Record name | (2Z,6E)-Farnesol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3790-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Farnesol, (2Z,6E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2Z,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FARNESOL, (2Z,6E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4TI19PXT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (2Z,6E)-farnesol?
A1: this compound has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS helps identify the compound based on its retention time and fragmentation pattern, while NMR provides detailed structural information.
Q3: How is this compound biosynthesized?
A3: this compound is synthesized from trans,trans-farnesyl pyrophosphate (FPP) via a specific isomerase enzyme. Research on Andrographis paniculata tissue cultures revealed the presence of two distinct enzymes: a trans,trans- to cis,trans-farnesol isomerase and a trans,trans-farnesyl pyrophosphate isomerase-cyclase []. These enzymes play crucial roles in the biosynthesis of this compound and other related terpenes.
Q4: In which plant species is this compound found?
A4: this compound has been identified in various plant species, including:
- Andrographis paniculata [, ]
- Diospyros discolor []
- Alpinia galangal []
- Humulus lupulus (Hops) []
- Guazuma ulmifolia []
- Encyclia vespa and E. fragrans []
- Juniperus excelsa []
- Cupressus cashmeriana []
- Psidium guajava []
- Eleutherococcus species []
- Citrus paradisi (Grapefruit) and Citrus grandis (Pummelo) []
- Maclura pomifera (Osage orange) []
- Magnolia grandiflora []
- Madhuca utilis and Neobalanocarpus heimii []
- Psidium guineense []
- Costus afer []
- Grindelia discoidea []
- Arthrinium sp. (Endophytic fungus) []
- Chrysanthemum balsamita []
- Piper nigrum (Black pepper) []
- Artemisia campestris []
- Descurainia sophia []
Q5: What are the known biological activities of this compound?
A5: Research suggests that this compound exhibits several biological activities, including:
- Cytotoxic activity: It has shown cytotoxic activity against various cancer cell lines, including colon, liver, and lung cancer cells [].
- Antimicrobial activity: Studies have demonstrated its moderate to strong growth suppression against several bacterial and fungal species, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Candida albicans [].
- Anti-inflammatory activity: Research indicates that this compound, particularly when present as a major component in essential oils, may contribute to the anti-inflammatory properties of certain plant extracts [].
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